molecular formula C7H7NO3 B075798 3-Amino-4-hydroxybenzoic acid CAS No. 1571-72-8

3-Amino-4-hydroxybenzoic acid

Cat. No. B075798
CAS RN: 1571-72-8
M. Wt: 153.14 g/mol
InChI Key: MRBKRZAPGUCWOS-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxybenzoic acid, also known as 3,4-ahba or cheetan, belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These compounds contain a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group .


Synthesis Analysis

The synthesis of 3-Amino-4-hydroxybenzoic acid has been achieved using 4-chloro-3-nitrobenzoic acid as the starting material . The hydrolyzed process runs with about 5.0 and 5.5 equivalent of sodium hydroxide for each equivalent of 4-chloro3nitrobenzoic acid . The intermediate 4hydroxy3nitrobenzoic acid is reduced by hydrogen gas with 5%PdC activator .


Molecular Structure Analysis

The linear formula of 3-Amino-4-hydroxybenzoic acid is H2NC6H3(OH)CO2H . Its molecular weight is 153.14 . The InChI is 1S/C7H7NO3/c8-5-3-4 (7 (10)11)1-2-6 (5)9/h1-3,9H,8H2, (H,10,11) .


Chemical Reactions Analysis

The specific productivity of 3,4-AHBA increased with decreasing levels of dissolved oxygen (DO) and was eightfold higher under oxygen limitation . Metabolic profiles during 3,4-AHBA production were compared at three different DO levels .


Physical And Chemical Properties Analysis

Bio-based polybenzoxazoles (PBOs) are prepared by polycondensation of diacid monomer derived from 3-amino-4-hydroxybenzoic acid with a series of aliphatic diamines . Resulting bio-based PBOs have high weight average molecular weight ranging 5.70–7.20 × 104 g/mol and show ultrahigh thermal resistance .

Scientific Research Applications

Precursor for Thermostable Bioplastics

3,4-AHBA serves as a precursor for thermostable bioplastics . This is particularly important as commercial production of aromatic compounds currently depends on the unsustainable use of fossil resources or extraction from plant resources .

Enhanced Production under Oxygen Limitation

Research has shown that the specific productivity of 3,4-AHBA increases with decreasing levels of dissolved oxygen . This has implications for the industrial production of 3,4-AHBA, suggesting that oxygen limitation could be a strategy for enhancing production .

Metabolic Engineering for Aromatic Compounds

3,4-AHBA has been produced from lignocellulosic biomass . The synthetic pathway of γ-amino acid 3,4-AHBA differs entirely from the well-known shikimate pathway, which is essential for synthesizing aromatic amino acids .

Matrix for Direct MALDI Glycotyping

3-Amino-4-hydroxybenzoic acid (AHB) has been used as a matrix for direct MALDI glycotyping of O-linked glycopeptides and intact mucins . This application takes advantage of the glycan-selective ionization ability of AHB and its low-noise properties in the low-molecular-weight region .

Sodium-Doped AHB for O-Glycan Analysis

Sodium-doped AHB (AHB/Na) selectively imparts sodium adduct ions onto O-glycan fragments generated by the in-source decay (ISD) of glycopeptides and glycoproteins containing O-glycans . This enables direct O-glycan analysis .

Preparation of Various Pharmaceutical Compounds

4-Amino-3-hydroxybenzoic acid is used in the preparation of various pharmaceutical compounds such as sphingosine kinase inhibitors .

Mechanism of Action

Target of Action

3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a γ-amino acid that serves as a precursor for thermostable bioplastics . It is produced by a recombinant Corynebacterium glutamicum strain expressing griH and griI genes derived from Streptomyces griseus . The primary target of 3,4-AHBA is the central metabolic pathway and amino acid metabolism .

Mode of Action

The mode of action of 3,4-AHBA involves its interaction with the central metabolic pathway and amino acid metabolism . The specific productivity of 3,4-AHBA increases with decreasing levels of dissolved oxygen (DO), and it is eightfold higher under oxygen limitation . This suggests that 3,4-AHBA interacts with its targets in a way that is influenced by the level of oxygen in the environment.

Biochemical Pathways

The biochemical pathways affected by 3,4-AHBA include the central metabolic pathway and amino acid metabolism . Metabolic profiles during 3,4-AHBA production were compared at three different DO levels (0, 2.6, and 5.3 ppm) using the DO-stat method . Results of the metabolome analysis revealed metabolic shifts in both the central metabolic pathway and amino acid metabolism at a DO of <33% saturated oxygen .

Pharmacokinetics

It is known that the specific productivity of 3,4-ahba increases with decreasing levels of do . This suggests that the bioavailability of 3,4-AHBA may be influenced by the level of oxygen in the environment.

Result of Action

The result of the action of 3,4-AHBA is the production of thermostable bioplastics . Under aerobic conditions, a recombinant Corynebacterium glutamicum strain KT01 expressing griH and griI genes derived from Streptomyces griseus produced 3,4-AHBA with large amounts of amino acids as by-products .

Action Environment

The action of 3,4-AHBA is influenced by environmental factors such as the level of oxygen in the environment . The specific productivity of 3,4-AHBA is eightfold higher under oxygen limitation . This suggests that the action, efficacy, and stability of 3,4-AHBA are influenced by the level of oxygen in the environment.

Safety and Hazards

The safety data sheet for 4-Amino-3-hydroxybenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBKRZAPGUCWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29692-06-6
Record name Benzoic acid, 3-amino-4-hydroxy-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=29692-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60166212
Record name 3-Amino-4-hydroxybenzoic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-hydroxybenzoic acid

CAS RN

1571-72-8
Record name 3-Amino-4-hydroxybenzoic acid
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Record name 3-AMINO-4-HYDROXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-3-nitrobenzoic acid (10 g, 1.0 eq) and 2 g Pd/C in 100 mL MeOH was stirred at rt under H2 (1 atm) overnight, and then filtered. The filtrate was concentrated under reduced pressure to afford the desired product (8.0 g, 95%). 1H NMR (400 MHz, DMSO-d6) δ 10.00 (brs, 1H), 7.19 (s, 1H), 7.07 (d, J=8.4 Hz, 1H), 6.67 (d, J=8.4 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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